B-9430

Description

Contextualization of the Bradykinin-Kinin System in Biological Regulation

The bradykinin-kinin system (KKS) is a complex cascade involved in various aspects of biological regulation, including blood pressure control, inflammation, and pain sensation. nih.govhippokratia.graopwiki.orgsigmaaldrich.com The system is initiated by the action of kallikreins, serine proteases that cleave kininogens (high-molecular weight and low-molecular weight) to produce vasoactive peptides, primarily bradykinin (B550075) (BK) and kallidin (B13266) (Lys-BK). nih.govhippokratia.graopwiki.orgmdpi.com

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) is a nonapeptide that exerts its effects by binding to specific G protein-coupled receptors (GPCRs), the bradykinin B1 (B1R) and B2 (B2R) receptors. nih.govhippokratia.grmdpi.comnih.govuni.lu The B2 receptor is constitutively expressed in healthy tissues and is involved in immediate responses such as vasodilation, increased vascular permeability, and smooth muscle contraction. nih.govhippokratia.grmdpi.comfrontiersin.org In contrast, the B1 receptor is typically absent in healthy tissues but becomes inducible and upregulated during inflammation, tissue injury, or in the presence of cytokines and endotoxins. nih.govhippokratia.grmdpi.com B1 receptors are primarily activated by des-Arg derivatives of kinins, such as des-Arg9-bradykinin. aopwiki.orgmdpi.com

The KKS plays a role in both normal physiological processes and various pathological conditions, including inflammatory reactions, pain, cardiovascular regulation, and potentially certain cancers. nih.govhippokratia.graopwiki.orgsigmaaldrich.comnih.gov Dysregulation of the system can contribute to conditions like angioedema and hypertension. aopwiki.orgsigmaaldrich.com

Significance of Peptide Antagonists in Receptor Modulation Research

Peptide antagonists are molecules that bind to receptors without activating them, thereby blocking the action of endogenous agonists. mdpi.comresearchgate.netbohrium.com They are invaluable tools in chemical biology for several reasons:

Probing Receptor Function: Peptide antagonists can help elucidate the specific roles of receptors in complex biological pathways by inhibiting their activity. oup.com

Mapping Binding Sites: Studying the interaction of peptide antagonists with receptors can provide insights into the ligand-binding domains and mechanisms of receptor activation and inhibition. nih.gov

Therapeutic Potential: Peptide antagonists can serve as lead compounds for the development of new drugs targeting specific receptors involved in diseases. mdpi.comresearchgate.netbohrium.com Unlike small molecule antagonists that often target rigid binding pockets, peptide antagonists can offer more flexibility in design and potentially achieve more complete blockade of receptor function by interrupting protein-protein interactions on the receptor surface. nih.gov

The development of peptide antagonists, particularly for GPCRs like bradykinin receptors, has been a significant area of research. researchgate.netbohrium.com Strategies often involve modifying endogenous peptide ligands or using techniques like combinatorial peptide phage display to identify novel antagonists. researchgate.netoup.com

Historical Development and Early Characterization of B-9430

The development of potent and stable bradykinin receptor antagonists has been an ongoing effort. Early bradykinin antagonists often faced limitations such as poor stability against degradation by kininases (enzymes that break down kinins) and lack of selectivity between B1 and B2 receptors. nih.gov

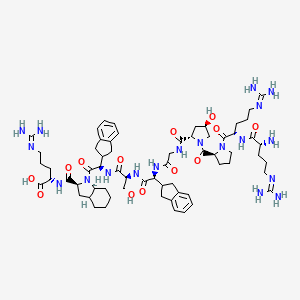

This compound emerged as a significant development in the field of bradykinin receptor antagonists. It is a peptide antagonist with the sequence D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg. nih.govresearchgate.net The structure incorporates several non-natural amino acids, including trans-4-hydroxyproline (Hyp), alpha-(2-indanyl)glycine (Igl), and (3aS, 7aS)-octahydroindol-2-yl-carbonyl (Oic). researchgate.net These modifications contribute to its enhanced properties, particularly its resistance to enzymatic degradation by kininases, leading to a longer duration of action compared to earlier antagonists. nih.govresearchgate.net

Early characterization studies demonstrated that this compound is a high-affinity antagonist for bradykinin receptors. researchgate.net It has been described as an extremely potent and long-acting antagonist of both B1 and B2 receptors, although some studies suggest it is significantly more potent at B2 receptors than B1 receptors. nih.govphysiology.org Research using isolated tissue preparations, such as the human isolated umbilical vein and rabbit jugular vein, helped to define its pharmacological profile and characterize its antagonist activity against bradykinin-induced contractions. researchgate.netmdpi.comnih.gov Studies have also investigated its effects in various in vivo models. nih.govphysiology.org

Research findings have indicated that this compound can inhibit bradykinin-induced cellular responses, such as the activation of Gα12 proteins, as demonstrated in studies using BRET-based biosensors. nih.gov

Data Table: Key Characteristics of this compound

| Characteristic | Value / Description | Source |

| Sequence | D-Arg-Arg-Pro-Hyp-Gly-Igl-Ser-D-Igl-Oic-Arg | nih.govresearchgate.net |

| Molecular Formula | C64H95N19O13 (Free Base) | nih.govmedchemexpress.cnmendelchemicals.com |

| Molecular Weight | 1338.56 g/mol (Free Base) | nih.govmedchemexpress.cnmendelchemicals.com |

| PubChem CID | 44213397 (Trifluoroacetate salt) | nih.gov |

| Receptor Affinity | High affinity for Bradykinin B2 receptor, effects extended to B1 receptors at high concentrations. Potent antagonist. | nih.govresearchgate.net |

| Enzymatic Stability | Highly resistant to kininases | nih.govresearchgate.net |

| Duration of Action | Long-acting | nih.govresearchgate.net |

| Incorporates Novel Amino Acids | Yes (Hyp, Igl, Oic) | nih.govresearchgate.net |

Note: Molecular weight and formula are for the free base unless specified otherwise.

The early characterization of this compound highlighted its potential as a valuable pharmacological tool for studying the bradykinin-kinin system due to its potency, stability, and long duration of action. nih.govresearchgate.net

Properties

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H95N19O13/c65-42(16-7-21-72-62(66)67)53(87)76-43(17-8-22-73-63(68)69)58(92)81-24-10-20-47(81)59(93)82-32-41(85)30-48(82)55(89)75-31-50(86)79-51(39-25-34-11-1-2-12-35(34)26-39)57(91)78-45(33-84)54(88)80-52(40-27-36-13-3-4-14-37(36)28-40)60(94)83-46-19-6-5-15-38(46)29-49(83)56(90)77-44(61(95)96)18-9-23-74-64(70)71/h1-4,11-14,38-49,51-52,84-85H,5-10,15-33,65H2,(H,75,89)(H,76,87)(H,77,90)(H,78,91)(H,79,86)(H,80,88)(H,95,96)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t38-,41+,42+,43-,44-,45-,46-,47-,48-,49-,51-,52+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNQRMOWAXFQHU-REOWKGFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C(C3CC4=CC=CC=C4C3)NC(=O)C(CO)NC(=O)C(C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H](C3CC4=CC=CC=C4C3)NC(=O)[C@H](CO)NC(=O)[C@H](C5CC6=CC=CC=C6C5)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H95N19O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of B 9430

Strategies for the Chemical Synthesis of B-9430

The synthesis of this compound, being a peptide containing non-natural amino acids, relies on established peptide synthesis techniques.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized methodology for the construction of peptides, including complex sequences incorporating modified or non-natural amino acids. This approach involves the sequential addition of amino acid residues to a growing peptide chain that is anchored to an insoluble solid support. The synthesis of this compound and its analogs has been reported using SPPS. nih.govekb.egacs.org The SPPS strategy allows for the facile synthesis of peptides of varying lengths and complexities through repetitive cycles of coupling and deprotection.

Specific protocols within SPPS are crucial for the successful synthesis of peptides like this compound. The Fmoc/tBu strategy, a common SPPS method employing fluorenylmethyloxycarbonyl (Fmoc) for temporary Nα-amino protection and tert-butyl (tBu)-based groups for side-chain protection, has been applied. nih.gov Coupling reagents facilitate the formation of peptide bonds between amino acids. HCTU (1H-benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-)-3-oxide) has been identified as a coupling reagent used in the synthesis of this compound derivatives on a Wang resin. nih.gov Following the completion of the peptide chain assembly on the solid support, the peptide is cleaved from the resin and simultaneously deprotected using acidic cocktails, typically containing trifluoroacetic acid (TFA) along with scavengers to handle reactive carbocations generated from permanent protecting groups. nih.gov While detailed optimization protocols for this compound synthesis are extensive and depend on the specific sequence and modifications, the general principles of efficient coupling and complete deprotection are paramount to obtaining the desired peptide in good yield and purity.

Design and Synthesis of this compound Analogs

Chemical modifications of this compound have been pursued to investigate its interaction with bradykinin (B550075) receptors, improve its properties, and create probes for biological studies. These modifications often involve derivatization at the termini or incorporation of altered amino acid residues.

Derivatization at the N-terminus of this compound is a common strategy for creating functional analogs. researchgate.netnih.govresearchgate.netulaval.canih.gov This involves coupling various molecules to the free amino group at the beginning of the peptide chain. Examples of N-terminal modifications include conjugation with fluorescent dyes, biotin, or other bioactive molecules. researchgate.netnih.govresearchgate.netulaval.canih.gov These modifications have been shown to influence the pharmacological profile, sometimes resulting in a loss of affinity compared to the parent peptide, although this can be mitigated by the use of flexible linkers. researchgate.netresearchgate.net While N-terminal modifications of this compound are well-documented, C-terminal modifications are also explored in kinin peptides, often impacting their interaction with carboxypeptidases and receptor activity, though specific C-terminal modifications of this compound were not prominently highlighted in the search results. mdpi.comnih.gov

The inherent structure of this compound includes several non-natural amino acid residues: Hyp, Igl, D-Igl, and Oic. researchgate.net The incorporation of these residues during synthesis is crucial for defining its unique pharmacological properties, particularly its antagonist activity at bradykinin receptors and its enhanced stability against enzymatic degradation compared to natural bradykinin. researchgate.netnih.govmdpi.com The synthesis of peptides containing non-natural amino acids requires the availability of appropriately protected derivatives of these amino acids for use in SPPS.

Fluorescently tagged analogs of this compound have been synthesized to serve as valuable tools for visualizing and studying bradykinin receptors in biological systems, particularly in live cell imaging. researchgate.netnih.govresearchgate.netulaval.canih.govmdpi.com These analogs are typically generated by conjugating a fluorophore to the N-terminus of this compound, often via a linker molecule such as ε-aminocaproic acid (ε-ACA) to separate the fluorophore from the peptide and minimize interference with receptor binding. researchgate.netresearchgate.netulaval.ca Examples of fluorescent tags used include 5(6)-carboxyfluorescein (B613776) (generating B-10380), fluorescein-5-thiocarbamoyl (generating FTC-B-9430), and cyanine (B1664457) dye 7 (Cy7) (generating B-10665). researchgate.netnih.govresearchgate.netulaval.ca These fluorescent analogs have been successfully used in techniques like epifluorescence and confocal microscopy to label and track bradykinin B2 receptors on the surface of cells. researchgate.netnih.gov

Here is a summary of some this compound analogs and their modifications:

| Analog Name | Modification | Purpose / Notes |

| This compound | Parent peptide | Bradykinin B2 receptor antagonist |

| B-10380 | N-terminal conjugation with 5(6)-carboxyfluorescein via ε-aminocaproyl linker | Fluorescent probe for B2 receptor imaging |

| B-10330 | N-terminal conjugation with D-biotinyl | Biotinylated analog for potential labeling applications |

| B-10665 | N-terminal conjugation with Cyanine dye 7 (Cy7) | Infrared fluorescent probe for B2 receptor imaging |

| FTC-B-9430 | N-terminal conjugation with Fluorescein-5-thiocarbamoyl | Fluorescent probe for B2 receptor imaging |

| Compound I | Conjugation with a human neutrophil elastase inhibitor (CP-955) | Heterodimer with dual activity |

Heterodimerization and Conjugation Chemistry of this compound

The heterodimerization and conjugation chemistry of this compound have been explored to create bifunctional molecules, particularly by linking it to other biologically active moieties. nih.govresearchgate.net This approach aims to target multiple pathways involved in complex conditions like inflammation. nih.govresearchgate.net

Chemical Linkage to Other Biologically Active Moieties (e.g., Enzyme Inhibitors)

A notable example of this compound conjugation involves its chemical linkage to a proprietary human neutrophil elastase inhibitor (HNEI), referred to as CP-955. nih.govresearchgate.net The objective of creating such a heterodimer was to combine the bradykinin receptor antagonist activity of this compound with the enzyme inhibitory activity of CP-955. nih.govresearchgate.net The linkage between this compound and CP-955 was achieved through the formation of an amide bond. nih.govresearchgate.net This type of chemical linkage is a common strategy in bioconjugation, allowing the covalent attachment of two molecules to form a single entity with combined properties. wikipedia.org

Investigation of Linking Positions and Their Impact on Bifunctional Activity

Research into the conjugation of this compound to the HNE inhibitor CP-955 specifically investigated the impact of different linking positions within the this compound peptide sequence on the resulting heterodimer's bifunctional activity. nih.govresearchgate.net Three different compounds were synthesized, each utilizing a distinct linking position in the this compound peptide to attach the CP-955 moiety. nih.govresearchgate.net

Detailed research findings indicated that the position of the linkage significantly influenced the retention of the individual activities of this compound and CP-955 within the heterodimer. nih.govresearchgate.net While all three synthesized compounds showed significantly reduced B1 and B2 receptor binding compared to this compound in human cloned receptors, their potency in an in vitro guinea pig ileum B2 receptor functional assay was equivalent to that of this compound. nih.govresearchgate.net Crucially, the HNE inhibitory activity varied considerably depending on the linking position. nih.govresearchgate.net Compound I demonstrated a fourfold increase in HNE inhibitory activity compared to the unconjugated CP-955, whereas compounds II and III were found to be inactive in inhibiting HNE. nih.govresearchgate.net

These results underscore the critical role of the chemical linking position in preserving or modulating the biological activities of the individual components within a conjugated molecule. nih.govresearchgate.net The data clearly demonstrated that retaining both bradykinin B1/B2 receptor antagonist activity and HNE inhibitory activity in a single heterodimer was achievable, but highly dependent on the specific chemical architecture of the conjugate. nih.govresearchgate.net

The following table summarizes the impact of linking position on the observed activities:

| Compound | Linking Position in this compound | B1 and B2 Receptor Binding (vs this compound) | Guinea Pig Ileum B2 Receptor Functional Potency (vs this compound) | HNE Inhibitory Activity (vs CP-955) |

| This compound | N/A (Unconjugated) | - | - | N/A |

| CP-955 | N/A (Unconjugated) | N/A | N/A | - |

| Compound I | Position 1 | At least 10-fold less | Equivalent | Fourfold increase |

| Compound II | Position 2 | At least 10-fold less | Equivalent | Inactive |

| Compound III | Position 3 | At least 10-fold less | Equivalent | Inactive |

Note: Specific linking positions (e.g., which amino acid residue was linked) for Compounds I, II, and III were not explicitly detailed in the provided text snippets, only that they were different linking positions in the antagonist peptide. nih.govresearchgate.net

Molecular Pharmacology and Receptor Interaction Mechanisms of B 9430

Elucidation of Bradykinin (B550075) B1 Receptor (B1R) Antagonism by B-9430

While primarily recognized for its high affinity for the B2 receptor, this compound also exhibits antagonistic properties at the B1 receptor, particularly at higher concentrations. researchgate.netnih.gov The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation, making it a key target in chronic inflammatory and pain states.

Receptor Binding Kinetics and Affinity Profiling

Studies have demonstrated that this compound binds to the human bradykinin B1 receptor with a pIC50 value of 7.9, indicating a notable affinity. nih.gov The pIC50 value is the negative logarithm of the concentration of an inhibitor that is required for 50% inhibition of a biological response. Further insight into its binding characteristics comes from studies on its fluorescent derivative, B-10380. This derivative, which has a pharmacological profile similar to this compound with a minor loss of potency, acts as a weak competitive antagonist at the B1 receptor in the rabbit aorta, with a pA2 value of 5.95. researchgate.netnih.gov The pA2 value is a measure of the affinity of an antagonist for its receptor. Specific kinetic parameters such as the association (k_on_) and dissociation (k_off_) rate constants for this compound at the B1R have not been extensively reported in the available scientific literature.

Table 1: this compound and B-10380 Affinity for Bradykinin B1 Receptor

| Compound | Receptor | Species | Parameter | Value |

|---|---|---|---|---|

| This compound | B1R | Human | pIC50 | 7.9 |

| B-10380 | B1R | Rabbit | pA2 | 5.95 |

Competitive Antagonism Mechanisms at B1R

The antagonistic action of this compound at the B1R is understood to be competitive in nature. This is supported by the pharmacological profile of its derivative, B-10380, which demonstrates competitive antagonism. researchgate.netnih.gov In a competitive antagonism model, the antagonist binds to the same site on the receptor as the endogenous agonist (in this case, des-Arg⁹-bradykinin for the B1R) but does not activate the receptor. By occupying the binding site, the antagonist prevents the agonist from binding and eliciting a cellular response. The surmountable nature of this inhibition, where the effect of the antagonist can be overcome by increasing the concentration of the agonist, is a hallmark of competitive antagonism.

Characterization of Bradykinin B2 Receptor (B2R) Antagonism by this compound

This compound is a high-affinity antagonist of the constitutively expressed bradykinin B2 receptor, which mediates the majority of the physiological effects of bradykinin, including vasodilation, inflammation, and pain. researchgate.netnih.gov

Quantitative Assessment of Receptor Occupancy and Dissociation

Table 2: this compound and B-10380 Affinity for Bradykinin B2 Receptor

| Compound | Receptor | Species/Tissue | Parameter | Value |

|---|---|---|---|---|

| This compound | B2R | Human | pIC50 | 9.6 |

| B-10380 | B2R | Human (umbilical vein) | pA2 | 6.83 |

| B-10380 | B2R | Rabbit (jugular vein) | Antagonism | Insurmountable |

Functional Antagonism in Receptor-Coupled Signaling Pathways

The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway. nih.gov Activation of B2R by bradykinin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the production of nitric oxide and prostaglandins, resulting in vasodilation and inflammation. nih.gov

As a competitive antagonist, this compound effectively blocks the initiation of this signaling cascade by preventing bradykinin from binding to the B2R. By occupying the receptor binding site without activating the Gαq protein, this compound inhibits the subsequent production of second messengers like IP3 and the mobilization of intracellular calcium, thereby preventing the physiological effects mediated by B2R activation.

Comparative Pharmacological Analyses of this compound and Related Peptides

The pharmacological profile of this compound can be better understood when compared with other well-characterized bradykinin receptor antagonists. While a comprehensive head-to-head comparison with a wide range of antagonists is limited in the literature, some data allows for a preliminary analysis. Icatibant (HOE-140) is another potent and selective B2R antagonist. Like this compound, it is a peptide analog of bradykinin. While specific comparative affinity values for this compound and Icatibant from the same study are not available, both are recognized as high-affinity B2R antagonists.

Furthermore, structural modifications of this compound have led to the development of other related peptides with altered receptor selectivity. For instance, B-9858 is a B1-specific receptor antagonist, highlighting how specific amino acid substitutions can shift the selectivity profile. nih.gov In contrast, B-9436 is a B2-selective antagonist. nih.gov A comparative analysis of the available affinity data for these compounds underscores the structure-activity relationships that govern their interaction with bradykinin receptors.

Table 3: Comparative Affinity of this compound and Related Peptides for Bradykinin Receptors

| Compound | Primary Target | B1R Affinity (pIC50/pA2) | B2R Affinity (pIC50/pA2) |

|---|---|---|---|

| This compound | B2R > B1R | 7.9 (pIC50, human) | 9.6 (pIC50, human) |

| B-10380 (fluorescent derivative of this compound) | B2R > B1R | 5.95 (pA2, rabbit) | 6.83 (pA2, human) |

| Icatibant (HOE-140) | B2R | Lower affinity for B1R | High affinity (potent B2R antagonist) |

| B-9858 | B1R | High affinity | Low affinity |

| B-9436 | B2R | Low affinity | High affinity |

Compound Names

| Abbreviation/Code | Full Chemical Name |

| This compound | d-Arg-[Hyp³, Igl⁵, D-Igl⁷, Oic⁸]-bradykinin |

| B-10380 | 5(6)-carboxyfluorescein-epsilon-aminocaproyl-d-Arg-[Hyp³, Igl⁵, D-Igl⁷, Oic⁸]-bradykinin |

| Icatibant (HOE-140) | D-Arg-[Hyp³, Thi⁵, D-Tic⁷, Oic⁸]-bradykinin |

| B-9858 | [D-Arg⁰,Hyp³,Igl⁵,D-Igl⁷,Oic⁸,des-Arg⁹]BK |

| B-9436 | [D-Arg⁰,Hyp³,Igl⁵,D-Igl⁷,Oic⁸]BK |

| Hyp | trans-4-hydroxyproline |

| Igl | α-(2-indanyl)glycine |

| Oic | (3aS, 7aS)-octahydroindole-2-carbonyl |

| Thi | Thienylalanine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

Differentiation from Isomeric Agonists (e.g., B-9972)

A key aspect of understanding the structure-activity relationship of this compound is its comparison with its isomer, B-9972 (d-Arg-[Hyp³, Igl⁵, Oic⁷, Igl⁸]-bradykinin). While both are decapeptides with similar constituent amino acids, a subtle stereochemical difference in the seventh and eighth positions dramatically inverts their pharmacological activity. This compound is a potent antagonist, whereas B-9972 is a high-potency agonist of the bradykinin B2 receptor.

This functional divergence is not primarily due to a significant difference in receptor affinity. In radioligand binding competition assays, B-9972's affinity for the rabbit B2 receptor is only about seven-fold lower than that of the native ligand, bradykinin. Despite this modest difference in affinity, B-9972 acts as a full agonist in functional assays, such as contractility in vascular preparations.

One of the key differentiating mechanisms between the antagonist this compound and the agonist B-9972 lies in their effects on receptor trafficking. B-9972 induces a persistent endocytosis of cell surface B2 receptors, leading to their slow degradation. In contrast, this compound has been shown to reduce the agonist-induced endocytosis and degradation of B2 receptors. This suggests that while both isomers can bind to the receptor, they stabilize distinct receptor conformations that lead to opposing downstream signaling and regulatory events.

Table 1: Comparative Pharmacological Profile of this compound and B-9972

| Feature | This compound | B-9972 |

| Systematic Name | d-Arg-[Hyp³, Igl⁵, D-Igl⁷, Oic⁸]-bradykinin | d-Arg-[Hyp³, Igl⁵, Oic⁷, Igl⁸]-bradykinin |

| Primary Activity | Bradykinin B2 Receptor Antagonist | Bradykinin B2 Receptor Agonist |

| Receptor Endocytosis | Reduces agonist-induced endocytosis | Induces persistent endocytosis |

| Receptor Degradation | Reduces agonist-induced degradation | Induces slow degradation |

Comparative Study with Other Bradykinin Receptor Antagonists (e.g., B-9436, B-9858)

Nuclear Magnetic Resonance (NMR) and molecular dynamics studies have been employed to compare the conformational structures of this compound with other bradykinin receptor antagonists, namely B-9436 (a B2 receptor antagonist) and B-9858 (a B1-specific receptor antagonist). euroscreenfast.com In aqueous solutions, all three peptides exhibit no observable secondary structure. However, in structure-inducing solvents, distinct conformational preferences emerge that may correlate with their receptor selectivity. euroscreenfast.com

In a micellar solution of sodium dodecylsulfate, both this compound and B-9436 adopt a type II β-turn involving residues 2-5. euroscreenfast.com Notably, this compound also displays a type II' β-turn involving residues 6-9. euroscreenfast.com In contrast, the B1-selective antagonist B-9858, in a methanol/water mixture, forms only a single type II β-turn involving residues 2-5. euroscreenfast.com These findings suggest that the specific secondary structural elements, influenced by the local environment, play a crucial role in the activity and selectivity of these peptides for the B1 and B2 bradykinin receptors. The presence of specific amino acid residues, such as α-(2-indanyl)glycine (Igl) and (3aS, 7aS)-octahydroindole-2-carbonyl (Oic), also contributes significantly to their receptor-binding properties. euroscreenfast.com

Table 2: Conformational Features of Bradykinin Receptor Antagonists in Structure-Inducing Solvents

| Compound | Receptor Specificity | Secondary Structure |

| This compound | B1 and B2 Antagonist | Type II β-turn (residues 2-5) and Type II' β-turn (residues 6-9) |

| B-9436 | B2 Antagonist | Type II β-turn (residues 2-5) |

| B-9858 | B1 Antagonist | Type II β-turn (residues 2-5) |

Analysis of Monomeric vs. Dimeric Forms (e.g., B-9870) in Receptor Interactions

The interaction of ligands with GPCRs can be further complicated by the ability of these receptors to exist as monomers, dimers, or higher-order oligomers. While there is no direct evidence detailing the interaction of this compound with specific oligomeric states of the bradykinin receptors, the pharmacological profile of another dual B1 and B2 receptor antagonist, B-9870 (also known as CU201), provides some insights into the complexities of receptor activation that may be influenced by receptor dimerization. criver.com

B-9870 acts as an insurmountable antagonist at the B2 receptor in some assays (e.g., rabbit jugular vein contractility). criver.com However, in cellular systems with high expression levels of the B2 receptor, it behaves as a partial agonist, stimulating downstream signaling pathways such as ERK1/2 phosphorylation and intracellular calcium release. criver.com This phenomenon, where a ligand can act as an antagonist in one context and a partial agonist in another, is sometimes referred to as "biased agonism." criver.com

The partial agonistic effects of B-9870 are observed in systems where the density of the B2 receptor is high, which could favor the formation of receptor dimers or oligomers. criver.com It is plausible that the binding of B-9870 to a dimeric receptor complex stabilizes a conformation that is different from that stabilized by its binding to a monomeric receptor, leading to a partial activation of signaling pathways. This highlights the principle that the oligomeric state of a receptor can influence the pharmacological output of a ligand. While this has been demonstrated for B-9870, further research is required to determine if this compound exhibits any differential activity or binding preference for monomeric versus dimeric forms of the bradykinin B1 and B2 receptors.

Investigating Potential Off-Target Interactions and Selectivity Profiles

The selectivity of a pharmacological agent is a critical determinant of its therapeutic utility. This compound is characterized as a high-affinity bradykinin B2 receptor antagonist, with a secondary, weaker antagonistic effect on the bradykinin B1 receptor, which is more pronounced at higher concentrations. criver.comnih.gov This indicates a degree of selectivity for the B2 receptor over the B1 receptor.

A comprehensive off-target selectivity profile for this compound against a broad panel of other GPCRs, ion channels, transporters, and enzymes is not publicly available. Such screening is essential to identify any unintended interactions that could lead to off-target effects. The chemical structure of this compound, a decapeptide containing non-natural amino acids, is designed to confer resistance to degradation by peptidases, which enhances its duration of action at the bradykinin receptors. However, without extensive screening, the potential for this peptide to interact with other biological targets remains an open question. The lack of such data in the public domain underscores the need for further investigation to fully characterize the selectivity profile of this compound and to rule out any significant off-target activities that could confound its experimental use or therapeutic potential.

Structural Biology and Conformational Analysis of B 9430

Spectroscopic Characterization of B-9430 Conformation

Spectroscopic methods are pivotal in defining the solution-state structure of peptides like this compound. These techniques provide insights into the average conformations and the flexibility of the peptide backbone and side chains.

While a detailed NMR structural analysis specifically for this compound is not extensively documented in publicly available literature, the methodology for such an investigation is well-established for similar bradykinin (B550075) antagonists. A typical approach would involve a suite of two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign proton resonances and measure through-space proton-proton distances, respectively.

Table 1: Representative NMR Parameters Used in Peptide Structure Elucidation

| NMR Parameter | Information Derived | Application in this compound Analysis |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment of nuclei | Initial assessment of secondary structure elements. |

| J-Coupling Constants (e.g., ³JHNα) | Dihedral angles (φ) of the peptide backbone | Constraining the rotational freedom of the backbone during structural calculations. |

| Nuclear Overhauser Effects (NOEs) | Through-space distances between protons (< 5 Å) | Key distance restraints for defining the global fold and tertiary structure. |

| Temperature Coefficients | Involvement of amide protons in hydrogen bonds | Identifying intramolecular hydrogen bonds that stabilize secondary structures like beta-turns. |

A common structural motif in bradykinin antagonists

Computational Approaches to this compound Conformational Landscapes

Application of Simulated Annealing for Conformational Sampling

Simulated annealing is a computational method used to explore the vast conformational landscape of molecules like this compound to identify low-energy, stable structures. This technique mimics the metallurgical process of annealing, where a material is heated to a high temperature and then slowly cooled, allowing its particles to settle into a highly ordered, low-energy state.

In the context of this compound, a molecular dynamics simulation is initiated by heating the peptide to a high temperature in a virtual environment. This increased thermal energy allows the molecule to overcome rotational barriers and sample a wide range of conformations. Subsequently, the system is gradually cooled, reducing the kinetic energy and allowing the peptide to settle into energetically favorable conformations. This process helps in identifying the global minimum energy structure, which is presumed to be the most stable and biologically relevant conformation. The controlled cooling is crucial, as rapid cooling could trap the molecule in a local energy minimum rather than the global minimum.

While a specific simulated annealing protocol for this compound is not extensively detailed in publicly available literature, a representative protocol can be constructed based on common practices for peptide conformational sampling.

| Parameter | Value/Description |

|---|---|

| Starting Structure | Extended conformation of this compound |

| Solvent Model | Implicit or explicit water model |

| Heating Phase | Gradual heating from 300 K to 1000 K over 100 ps |

| Equilibration Phase | Equilibration at 1000 K for 200 ps |

| Cooling Phase | Slow, linear cooling from 1000 K to 300 K over 500 ps |

| Final Minimization | Energy minimization of the final structure |

Structure-Activity Relationship (SAR) Elucidation for Bradykinin Receptor Antagonism

The potent antagonist activity of this compound at both bradykinin B1 and B2 receptors is a direct result of its unique chemical structure. nih.gov Structure-activity relationship (SAR) studies have been instrumental in deciphering the contributions of its constituent amino acid residues to its high affinity and biological function.

Identification of Key Amino Acid Residues for Receptor Binding and Selectivity

The high potency of this compound can be attributed to the incorporation of specific unnatural amino acids that confer both desirable conformational properties and resistance to enzymatic degradation. nih.gov

| Position | Amino Acid Residue | Contribution to Activity |

|---|---|---|

| 5 | Igl (α-(2-indanyl)glycine) | Enhances potency at B1 and B2 receptors. nih.gov Contributes to a conformation that is favorable for receptor binding. |

| 7 | D-Igl (D-α-(2-indanyl)glycine) | Crucial for high antagonist potency. nih.gov The D-configuration at this position is critical for inducing a specific conformational turn. |

| 8 | Oic ((3aS,7aS)-octahydroindole-2-carboxylic acid) | Contributes to the constrained C-terminal structure, promoting a β-turn conformation essential for high-affinity receptor binding. nih.govnih.gov |

Correlation of Conformational Dynamics with Biological Activity

The biological activity of this compound is intrinsically linked to its conformational dynamics. Unlike flexible peptides that can adopt numerous conformations in solution, this compound is designed to favor a specific three-dimensional structure that is recognized by bradykinin receptors.

Proton magnetic resonance experiments have shown that while this compound does not exhibit a defined secondary structure in aqueous solution, it adopts a more ordered conformation in structure-inducing solvents, such as sodium dodecylsulfate micelles. nih.gov This environment mimics the cell membrane where the bradykinin receptors are located. In these conditions, this compound displays two distinct β-turns: a type II β-turn involving residues 2-5 and a type II' β-turn involving residues 6-9. nih.gov

| Conformational Feature | Residues Involved | Correlation with Biological Activity |

|---|---|---|

| Type II β-turn | Arg-Pro-Hyp-Gly (Residues 2-5) | Contributes to the overall structural rigidity and presents key residues for initial receptor recognition. nih.gov |

| Type II' β-turn | Ser-D-Igl-Oic-Arg (Residues 6-9) | This C-terminal β-turn is a critical determinant of high-affinity binding and antagonist activity at bradykinin receptors. nih.gov The constrained conformation induced by D-Igl and Oic is essential for effective receptor blockade. |

The presence of these stable β-turn structures is a hallmark of high-affinity bradykinin receptor antagonists. This defined conformation is thought to mimic the receptor-bound state of bradykinin itself, allowing this compound to bind to the receptor with high affinity without activating it, thereby acting as a potent antagonist. The reduced conformational flexibility of this compound compared to the native bradykinin peptide is a key factor in its antagonist properties. By pre-organizing into a receptor-compatible conformation, this compound can bind more readily and with higher affinity, effectively blocking the binding of the endogenous agonist.

Computational and Theoretical Investigations of B 9430

Quantum Mechanical and Molecular Mechanics Studies on B-9430 Structure

Understanding the three-dimensional structure and energy landscape of this compound is fundamental to predicting its behavior and interactions. Computational methods, ranging from highly accurate quantum mechanical calculations to more computationally efficient molecular mechanics approaches, are employed for this purpose.

Force Field Development and Validation for Peptide Simulations

Molecular mechanics methods utilize force fields, which are sets of parameters and mathematical functions describing the potential energy of a molecular system based on the positions of its atoms. uiuc.eduwustl.edu These force fields approximate the complex quantum mechanical interactions, allowing for simulations of much larger systems and longer timescales than pure QM methods. nsf.govmdpi.com For peptides like this compound, accurate force fields are essential for molecular dynamics simulations that explore their conformational flexibility and interactions in various environments. aps.orgresearchgate.netshanghaitech.edu.cnsklogwiki.org The development of a force field involves defining atom types and obtaining parameters for bonded interactions (bond lengths, angles, dihedrals) and non-bonded interactions ( van der Waals and electrostatic forces). uiuc.eduwustl.edujscimedcentral.com Validation of force fields is typically performed by comparing simulation results to experimental data, such as structural and thermodynamic properties. nsf.gov While general peptide force fields exist and are widely used (e.g., CHARMM, AMBER, OPLS), the development and specific validation of a force field tailored precisely for this compound were not detailed in the examined literature. wustl.eduresearchgate.netjscimedcentral.com However, existing validated peptide force fields would likely be employed in molecular mechanics and dynamics studies of this compound. sklogwiki.org

In Silico Docking and Molecular Dynamics Simulations of this compound-Receptor Interactions

Understanding how this compound interacts with its biological targets, particularly bradykinin (B550075) receptors, is crucial for elucidating its mechanism of action. In silico techniques like molecular docking and molecular dynamics simulations are powerful tools for investigating these interactions at an atomic level. mdpi.comnih.govnih.gov

Prediction of Binding Modes and Interaction Energies

Analysis of Receptor Conformational Changes upon this compound Binding

Molecular dynamics (MD) simulations extend the insights from docking by simulating the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.govpnas.orgroyalsocietypublishing.org These simulations allow researchers to observe the flexibility of both the ligand and the receptor and how their conformations change upon binding. shanghaitech.edu.cnuea.ac.ukpnas.org Binding of a ligand can induce significant conformational changes in a receptor, which are often critical for signal transduction or receptor activation/inhibition. unifr.chjscimedcentral.commdpi.com For this compound binding to bradykinin receptors, MD simulations could reveal how the presence of the antagonist affects the receptor's structure and dynamics, potentially stabilizing an inactive conformation. mdpi.comresearchgate.net Studies on other receptor-ligand systems have utilized MD simulations to analyze receptor conformational changes, such as alterations in loop regions or transmembrane helices, upon ligand binding. uea.ac.uk A comparative NMR and molecular dynamics study on this compound and other bradykinin antagonists did investigate their conformations, including in the presence of micelles as a membrane mimetic, providing some insight into the molecule's flexibility. mdpi.com

Theoretical Approaches to Understanding this compound Stability and Reactivity in Biological Milieu

The stability and reactivity of this compound in a biological environment are critical factors influencing its efficacy and duration of action. Theoretical approaches can help predict how this compound might behave under physiological conditions, including its susceptibility to degradation or chemical modifications. pnas.org

Theoretical studies on the stability of peptides in biological milieu often involve considering factors such as pH, temperature, enzymatic degradation, and interactions with other biological molecules. royalsocietypublishing.orgpnas.org Computational methods can be used to estimate the thermodynamic stability of different conformations of this compound and predict potential degradation pathways. For instance, theoretical calculations can assess the energy barriers for hydrolysis of peptide bonds or other chemical transformations.

The reactivity of this compound in a biological environment can also be investigated theoretically. This includes studying its potential to undergo reactions with endogenous molecules or its susceptibility to enzymatic metabolism. uiuc.edu While specific theoretical studies detailing the stability and reactivity of this compound in biological milieu were not prominently featured in the search results, general computational chemistry techniques, such as those based on DFT or molecular dynamics, can be applied to investigate these properties for peptides. mdpi.comchemrxiv.orgunifr.ch These studies can provide valuable predictions about the half-life and potential metabolic fate of this compound in a biological system.

Solvation Effects and pKa Prediction for Peptide Residues

Solvation, the interaction of a solute with solvent molecules, plays a critical role in determining the structure, stability, and reactivity of peptides in biological environments. Computational methods are widely used to model solvation effects, which can range from explicit representation of individual solvent molecules interacting with the peptide to implicit continuum models that treat the solvent as a dielectric medium nih.govd-nb.inforesearchgate.netru.nlnih.gov.

For a peptide like this compound, which contains various amino acid residues with different polarities and charges (e.g., Arginine, Hydroxyproline, Indanylglycine, Octahydroindole-2-carboxylic acid), solvation effects are crucial for understanding its conformation and interaction with receptors. Computational approaches such as Molecular Dynamics (MD) simulations with explicit solvent molecules can capture the dynamic interactions between the peptide and its aqueous environment, providing insights into hydration patterns and conformational changes induced by the solvent researchgate.netru.nl. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or COSMO-RS, offer a computationally less expensive alternative to estimate solvation free energies and the influence of the solvent dielectric on the peptide's properties nih.govresearchgate.netru.nl.

While specific computational data for this compound's solvation free energies or residue pKa values were not found, the theoretical frameworks and computational tools exist to perform such investigations on this peptide. Applying these methods could provide valuable information on how the aqueous environment affects this compound's structure and binding characteristics.

Prediction of Metabolic Stability and Resistance to Enzymatic Degradation

Predicting the metabolic stability and resistance to enzymatic degradation of a peptide compound like this compound is critical for assessing its potential in vivo half-life and efficacy. Computational approaches can complement experimental studies by providing insights into potential metabolic hotspots and susceptibility to enzymatic cleavage.

Metabolic stability prediction often involves identifying likely sites of metabolism, such as oxidation by cytochrome P450 enzymes or hydrolysis by esterases and peptidases. In silico tools and databases trained on known metabolic transformations can predict potential metabolic pathways and the lability of specific bonds within the peptide structure mdpi.com. Quantum chemical calculations can be used to assess the activation energies of potential metabolic reactions, providing a theoretical basis for predicting reaction rates mdpi.com.

For peptide compounds, enzymatic degradation, particularly by peptidases, is a primary clearance mechanism. This compound is a modified peptide, and its non-natural amino acids (Hyp, Igl, Oic) and D-arginine residue are likely incorporated to enhance its resistance to enzymatic breakdown compared to endogenous bradykinin researchgate.netresearchgate.netulaval.caresearchgate.net. Computational methods can help predict the susceptibility of peptide bonds to cleavage by specific enzymes. This can involve docking studies to model the binding of the peptide to the active site of relevant peptidases and molecular dynamics simulations to study the stability of the peptide-enzyme complex and the likelihood of hydrolysis nih.govmdpi.com.

Studies on related bradykinin antagonists and modified peptides have shown that structural modifications can significantly impact metabolic stability and resistance to enzymatic degradation researchgate.netulaval.caresearchgate.net. For instance, this compound has been described as enzyme-resistant researchgate.net. N-terminal modifications have been explored to improve stability researchgate.netulaval.ca. Computational methods could be used to theoretically evaluate the impact of the specific modifications in this compound on its interaction with key peptidases, such as angiotensin-converting enzyme (ACE) or other kinin-degrading enzymes, and predict the relative stability of different peptide bonds within its structure.

While experimental data exists regarding the metabolic stability of this compound and related compounds researchgate.netnih.govfrontiersin.org, detailed computational predictions specifically for this compound's metabolic fate and enzymatic degradation resistance were not found in the search results. However, the application of computational techniques, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, holds significant potential for theoretically investigating these properties for this compound and other modified peptides.

Advanced Research Methodologies for Characterizing B 9430 Activity

In Vitro Bioassays for Receptor Functionality

In vitro bioassays are fundamental in determining the functional potency and affinity of a compound at its target receptor. For B-9430, these assays have provided crucial data on its antagonist properties at the bradykinin (B550075) B2 receptor (B2R).

Human Umbilical Vein Contractility Assay for B2R Antagonism

The human umbilical vein is a well-established model for studying B2R functionality due to the constitutive expression of this receptor on its smooth muscle cells. In this assay, the contractile response of isolated human umbilical vein rings to the B2R agonist bradykinin is measured in the presence and absence of this compound. The antagonistic potency of this compound is quantified by its ability to inhibit the bradykinin-induced contractions.

Research has demonstrated that this compound acts as a competitive antagonist at the B2 receptors in the human isolated umbilical vein. nih.gov The potency of this antagonism is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response. For this compound, a pA2 value of 6.83 has been reported, indicating its significant antagonistic activity at the human B2 receptor. nih.gov Further studies have also utilized this assay to compare the potency of this compound with its fluorescently labeled derivatives, such as B-10380, which showed a minor loss of potency. nih.gov

Antagonistic Potency of this compound and its Derivative in Human Umbilical Vein

| Compound | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Human Umbilical Vein Contractility | pA2 | 6.83 | nih.gov |

| B-10380 (Fluorescent derivative) | Human Umbilical Vein Contractility | Minor loss of potency compared to this compound | nih.gov |

Isolated Guinea Pig Ileum B2 Receptor Functional Assay

The isolated guinea pig ileum is another classical pharmacological preparation used to characterize the activity of compounds targeting B2 receptors. The longitudinal muscle of the guinea pig ileum contracts in response to bradykinin, a response mediated by B2 receptors. While this assay is a standard method for evaluating B2R antagonists, specific functional data, such as the pA2 or Kb value for this compound in this particular model, are not extensively detailed in the currently available scientific literature. However, the principles of the assay involve determining the concentration-response curve of bradykinin in the absence and presence of varying concentrations of this compound to quantify its antagonistic effect. The guinea pig ileum has been instrumental in the characterization of other bradykinin B2 receptor ligands, providing a basis for comparison. nih.govnih.gov

Radioligand Binding Competition Assays for Receptor Affinity

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for its receptor. These assays typically involve a radiolabeled ligand that binds to the receptor and a test compound (in this case, this compound) that competes for the same binding site. The measure of affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Studies have confirmed that this compound is a high-affinity bradykinin B2 receptor antagonist. nih.gov In radioligand binding competition assays, derivatives of this compound, namely B-10330 and B-10380, were shown to displace the binding of [3H]bradykinin from rabbit B2 receptors with a potency that was slightly inferior to that of the parent compound, this compound. nih.gov This indicates that this compound itself possesses a high affinity for the B2 receptor. While a precise Ki or IC50 value for this compound from these specific studies is not explicitly stated, the comparative data underscores its potent binding characteristics.

Comparative Receptor Binding of this compound Derivatives

| Compound | Receptor Source | Radioligand | Finding | Reference |

|---|---|---|---|---|

| B-10330 and B-10380 | Rabbit B2 Receptors | [3H]bradykinin | Slightly inferior potency compared to this compound | nih.gov |

| B-10330 and B-10380 | Rat B2 Receptors | [3H]bradykinin | Larger gap in potency compared to this compound | nih.gov |

Cell-Based Assays for Intracellular Signaling Pathway Analysis

To further understand the mechanism of action of this compound, cell-based assays are employed to investigate its effects on the intracellular signaling cascades that are triggered by receptor activation.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation Assays

Analysis of Downstream Signaling Events (e.g., ERK1/2 Phosphorylation) in Receptor-Expressing Cells

Activation of the bradykinin B2 receptor is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Analyzing the effect of this compound on this downstream signaling event provides further insight into its antagonistic capabilities. Studies have shown that bradykinin induces a time- and concentration-dependent increase in ERK1/2 phosphorylation in various cell lines, including HEK293 cells that endogenously or recombinantly express B2 receptors. researchgate.netnih.gov While these studies establish the link between B2R activation and ERK1/2 phosphorylation, specific research demonstrating the inhibitory effect of this compound on bradykinin-induced ERK1/2 phosphorylation has not been extensively reported. Such an analysis would typically involve western blotting or other immunoassays to quantify the levels of phosphorylated ERK1/2 in cell lysates after treatment with bradykinin and this compound.

Advanced Spectrometric and Chromatographic Characterization Techniques

The comprehensive characterization of the chemical compound this compound, a potent bradykinin B2 receptor antagonist, relies on a suite of advanced analytical methodologies. nih.gov These techniques are crucial for verifying the molecular integrity, purity, and homogeneity of the synthesized peptide, ensuring reliable and reproducible results in subsequent biological assays.

High-Resolution Mass Spectrometry for Molecular Weight and Purity Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise characterization of synthetic peptides like this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with a very high degree of accuracy, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of the molecule, confirming that the correct amino acid sequence has been synthesized and that all protecting groups have been successfully removed.

In the analysis of this compound, HRMS would be employed to verify its exact molecular weight. The measured monoisotopic mass is compared against the theoretically calculated mass based on its chemical formula (d-Arg-[Hyp3, Igl5, D-Igl7, Oic8]-bradykinin). nih.gov Any deviation from the expected mass could indicate incomplete synthesis, the presence of impurities, or unintended modifications to the peptide. Furthermore, the high resolving power of HRMS allows for the separation of isotopic peaks, providing additional confidence in the assigned molecular formula. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly coupled with HRMS analyzers like time-of-flight (TOF) or Orbitrap to achieve the necessary mass accuracy and resolution for peptide analysis. nih.gov

| Parameter | Description | Typical Application for this compound |

| Ionization Source | Method used to generate ions from the sample. | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |

| Mass Accuracy | The closeness of the measured mass to the true mass. | Typically < 5 ppm |

| Resolution | The ability to distinguish between two peaks of similar mass-to-charge ratio. | > 10,000 FWHM (Full Width at Half Maximum) |

| Primary Measurement | Provides the exact molecular weight of this compound. | Confirmation of elemental composition and molecular formula. |

| Purity Assessment | Identifies and quantifies impurities in the sample. | Detection of synthesis-related byproducts like deletion or truncated sequences. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of synthetic peptides such as this compound. lcms.cz This chromatographic method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For the purification of this compound, preparative reversed-phase HPLC (RP-HPLC) is the most common approach. peptide.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. peptide.com The peptide is loaded onto the column and eluted with a gradient of increasing organic solvent concentration. lcms.cz Because this compound is a relatively hydrophobic peptide, it will be retained on the nonpolar stationary phase and will elute at a specific concentration of the organic solvent. Fractions are collected as the peptide elutes from the column, and those containing the pure compound are pooled together.

Analytical HPLC is used to assess the purity of the final this compound product. lcms.cz A small amount of the purified peptide is injected onto an analytical HPLC column, which has a smaller diameter and finer packing material than a preparative column, providing higher resolution. The resulting chromatogram will show a major peak corresponding to this compound and potentially some minor peaks representing any remaining impurities. The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

| Parameter | Analytical HPLC | Preparative HPLC |

| Objective | Purity assessment and quantification. | Isolation and purification of this compound. |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically > 10 mm |

| Stationary Phase Particle Size | < 5 µm | 5 - 10 µm or larger |

| Sample Load | Micrograms (µg) | Milligrams (mg) to grams (g) |

| Flow Rate | Lower (e.g., 0.5 - 2 mL/min) | Higher (e.g., 10 - 100 mL/min) |

| Outcome for this compound | A chromatogram indicating the purity level. | Collection of purified this compound fractions. |

Microscopic Techniques for Cellular Localization and Interaction Studies

Understanding the cellular and molecular interactions of this compound is critical to elucidating its mechanism of action as a bradykinin B2 receptor antagonist. Advanced microscopic techniques are pivotal in visualizing the localization of this compound and studying the dynamics of its interaction with its target receptor in a cellular context.

Fluorescence Microscopy for Tracing Fluorescently Tagged this compound

To visualize the distribution of this compound in living cells, a fluorescently tagged analog, B-10380, was developed. nih.gov This was achieved by attaching a 5(6)-carboxyfluorescein-epsilon-aminocaproyl moiety to the N-terminus of this compound. nih.gov While this modification resulted in a minor loss of potency, the fluorescent probe retains its ability to specifically bind to the bradykinin B2 receptor. nih.gov

Fluorescence microscopy, including epifluorescence and confocal microscopy, can then be used to track the localization of B-10380. In studies using HEK 293a cells transiently expressing the recombinant rabbit B2 receptor, B-10380 was observed to label the plasma membrane. nih.gov This staining was specific, as it was not observed in non-transfected cells and could be abolished by co-treatment with a non-peptide B2 receptor antagonist. nih.gov These findings demonstrate the utility of fluorescently tagged this compound for visualizing its binding to target cells.

Advanced Imaging for Receptor Distribution and Dynamics

Beyond simple localization, advanced imaging techniques can provide detailed insights into the distribution and dynamics of the bradykinin B2 receptor in response to binding by antagonists like this compound. The bradykinin B2 receptor is a G protein-coupled receptor (GPCR), and the study of GPCR dynamics is an active area of research. drugtargetreview.comnih.gov

Spinning disk confocal microscopy is a powerful tool for live-cell imaging of GPCRs, offering fast image acquisition with minimal phototoxicity. nih.gov This technique could be employed to study the lateral mobility of fluorescently tagged B2 receptors on the plasma membrane before and after the application of this compound. Such studies could reveal whether antagonist binding alters the diffusion dynamics of the receptor within the membrane.

Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be used to study the interaction of the B2 receptor with other proteins. nih.gov For instance, by fluorescently labeling both the B2 receptor and a downstream signaling molecule like a G protein or β-arrestin, FRET could be used to measure the proximity of these molecules in the presence and absence of this compound. This would provide a more detailed understanding of how this compound antagonizes receptor signaling at the molecular level. These advanced imaging approaches, in conjunction with fluorescently labeled this compound, provide a powerful toolkit for dissecting the cellular pharmacology of this important compound.

B 9430 As a Chemical Probe for Kinin Receptor Biology Research

Principles of Chemical Probe Application in Target Validation

Chemical probes are potent, selective, and well-characterized small molecules used to investigate the function of a specific protein target in cellular or in vivo systems. thermofisher.kraacrjournals.org Their application is foundational to target validation, the process of confirming that modulating a specific biological target has a desired therapeutic effect. thermofisher.krrjeid.com The core principles guiding the use of a chemical probe like B-9430 include:

Potency and Selectivity : A high-quality probe must exhibit high affinity for its intended target. researchgate.net For instance, a widely accepted criterion for a chemical probe is a biochemical potency (IC50 or Kd) of less than 100 nmol/L. aacrjournals.org Crucially, it must also be selective, showing significantly less affinity for other related targets, often defined as a greater than 30-fold selectivity for protein targets within the same gene family. aacrjournals.org This ensures that the observed biological effects can be confidently attributed to the modulation of the intended target. unc.edu

Mechanism of Action : The probe's effect on the target (e.g., agonist, antagonist, inhibitor) must be well-defined. unc.edu This allows researchers to link the molecular interaction to a functional outcome in a cellular or cell-free assay that reflects a physiological function of the target. unc.edu

Cellular Activity : The probe must be able to engage its target in a complex biological environment, such as living cells, at relevant concentrations. aacrjournals.org This demonstrates cell permeability and the ability to modulate the target's function, thereby linking a molecular target to a cellular phenotype. thermofisher.kr

Contextual Utility : The value of a chemical probe is determined by the data supporting its use in specific biological contexts. unc.edu It serves as a tool to test hypotheses about the role of a molecular target in a cell's response to its environment or in an organism's physiology. thermofisher.krunc.edu

By adhering to these principles, chemical probes like this compound allow for the biological validation of a target, reducing the risks and costs associated with pursuing that target in a full-scale drug development program. thermofisher.kr

Utility of this compound in Elucidating Kinin Receptor Biological Functions

This compound (D-Arg-[Hyp³, Igl⁵, D-Igl⁷, Oic⁸]-bradykinin) is a synthetic peptide derivative of bradykinin (B550075). nih.govresearchgate.net It is characterized as a high-affinity antagonist of the bradykinin B2 receptor, with the ability to also antagonize the B1 receptor at higher concentrations. nih.govnih.gov This profile makes it a valuable tool for dissecting the distinct and overlapping roles of these two key receptors in various physiological and pathological processes.

The kinin system, mediated by B1R and B2R, is implicated in a wide range of cellular responses, including inflammation, vasodilation, and pain. researchgate.net B2R is typically expressed constitutively in healthy tissues, while B1R expression is often induced by tissue injury or inflammatory cytokines. researchgate.netbohrium.com this compound has been instrumental in studying these receptor-driven phenotypes.

A significant advancement in its utility came with the development of fluorescently labeled versions of this compound. For example, B-10380 was created by extending the N-terminus of this compound with a fluorophore. nih.gov This fluorescent probe allows for direct visualization of receptor localization and trafficking in living cells. nih.gov Studies using B-10380 demonstrated that it could specifically label the plasma membrane of HEK 293a cells engineered to express the rabbit B2 receptor. nih.gov This labeling was competitive, as it was abolished when the cells were co-treated with a non-peptide antagonist, confirming that the probe was binding to the intended target. nih.gov Such tools are invaluable for investigating cellular phenotypes like receptor internalization and for studying receptor distribution on different cell types under various conditions.

Both B1R and B2R are G protein-coupled receptors (GPCRs) that primarily couple to Gq proteins. bohrium.com Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. bohrium.comresearchgate.net

This compound's ability to selectively antagonize these receptors allows researchers to isolate and study the downstream consequences of their activation. By blocking B2R (and B1R at higher concentrations), this compound can be used to confirm whether a specific cellular response to bradykinin is indeed mediated by these receptors and their canonical signaling pathways. nih.gov For example, B2R is known to form heterodimers with other GPCRs, such as the angiotensin II type 1 receptor (AT₁R) and the apelin receptor (APJ), which can alter the resulting signaling pathways. nih.gov The APJ-B2R heterodimer, for instance, has been shown to promote cell proliferation through the ERK1/2-eNOS signaling pathway. nih.gov The use of a specific antagonist like this compound is critical in experiments designed to dissect the contributions of each receptor in these complex signaling networks.

The binding affinity and antagonist activity of this compound and its fluorescent derivative have been quantified in various biological assays, as shown in the table below.

| Compound | Receptor Target | Assay/Tissue | Activity | Potency (pA₂ or pIC₅₀) | Reference |

|---|---|---|---|---|---|

| This compound | Human B2R | Binding Assay | Antagonist | 9.6 (pIC₅₀) | nih.gov |

| This compound | Human B1R | Binding Assay | Antagonist | 7.9 (pIC₅₀) | nih.gov |

| B-10380 | Human B2R | Human Umbilical Vein | Competitive Antagonist | 6.83 (pA₂) | nih.gov |

| B-10380 | Rabbit B1R | Rabbit Aorta | Weak Competitive Antagonist | 5.95 (pA₂) | nih.gov |

| B-10380 | Rabbit B2R | Rabbit Jugular Vein | Insurmountable Antagonist | Not Applicable | nih.gov |

Characterization of this compound for In Vivo Research Applications

Translating findings from cellular assays to whole-organism physiology is a critical step in biological research. This compound has been characterized and utilized in preclinical animal models to probe the function of kinin receptors in a complex in vivo setting.

Target engagement confirms that a molecule interacts with its intended target in a living system. nih.govnih.gov This can be assessed through direct imaging methods or by measuring a downstream biological effect known to be mediated by the target.

A study using Mongolian gerbils investigated the effect of this compound on cerebral microcirculation following global cerebral ischemia. nih.gov In this model, ischemia is known to trigger the release of bradykinin in the brain, leading to inflammatory responses such as leukocyte-endothelium interactions. nih.gov The administration of this compound was shown to significantly decrease the number of leukocytes rolling along the venular endothelium post-ischemia compared to untreated controls. nih.gov This modulation of a known bradykinin-mediated pathological response serves as strong evidence of in vivo target engagement, demonstrating that this compound effectively blocked the relevant kinin receptors in the cerebral microvasculature.

| Treatment Group | Leukocyte Rolling Frequency (cells/100 µm x min) | Reference |

|---|---|---|

| Untreated Controls | 33.0 ± 6.2 | nih.gov |

| This compound Treated | 8.5 ± 2.3 | nih.gov |

For a chemical probe to be effective in in vivo research, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be considered. arelabs.comnih.gov Pharmacokinetics describes the journey of the compound through the body, including its absorption, distribution, metabolism, and excretion (ADME), which determines its concentration over time. arelabs.comresearchgate.net Pharmacodynamics describes the relationship between the compound's concentration and its observed biological effect. arelabs.comnih.gov

The integration of PK and PD is crucial for designing informative experiments and correctly interpreting their results. nih.govmdpi.com When using this compound as a research probe, several factors are critical:

Exposure at the Target Site : It is essential to ensure that this compound can reach its target receptors in the tissue of interest at a concentration sufficient to achieve the desired level of antagonism. The peptide nature of this compound may influence its stability and ability to cross biological barriers.

Time Course of Action : The duration of receptor blockade must be understood in relation to the biological process being studied. The half-life of the probe will dictate the dosing schedule required to maintain effective target engagement over the course of the experiment.

Concentration-Effect Relationship : The relationship between the dose of this compound administered and the magnitude of the biological response (e.g., reduction in inflammation) should be characterized. nih.gov This helps to confirm that the observed effects are dose-dependent and directly related to the probe's mechanism of action.

While a detailed PK/PD profile for this compound is not extensively published in a single source, its demonstrated efficacy in animal models, such as the gerbil ischemia study, indicates that sufficient concentrations were achieved at the target site to produce a significant pharmacodynamic effect. nih.gov Proper consideration of these PK/PD principles is paramount for the rigorous use of this compound as a chemical probe in in vivo research.

Development of this compound-Based Tools for Proteomic and Interactomic Studies

The high affinity and specificity of this compound for kinin receptors have spurred the development of specialized chemical probes derived from its core structure. These tools are instrumental in exploring the complex biology of kinin receptors, particularly in the fields of proteomics and interactomics, which aim to characterize protein expression and interaction networks. The primary strategy has been to modify the this compound peptide by attaching functional moieties, such as fluorescent tags or biotin, to its N-terminus. These modifications allow for the visualization, isolation, and identification of kinin receptors and their associated protein complexes.

A significant advancement in this area was the creation of fluorescent and biotinylated analogs of this compound. nih.govnih.gov By extending the N-terminus of the this compound peptide, researchers have successfully synthesized probes that facilitate a deeper understanding of kinin receptor localization and interactions. nih.govnih.gov

One such derivative is B-10380, a fluorescent probe created by attaching 5(6)-carboxyfluorescein-epsilon-aminocaproyl to the N-terminus of this compound. nih.govnih.gov This fluorescent version has proven effective in live cell imaging, allowing for the direct visualization of the bradykinin B2 receptor on the plasma membrane of cells. nih.govnih.gov While this modification resulted in a minor decrease in potency compared to the parent compound, B-10380 retained a pharmacological profile similar to this compound and demonstrated specific binding to the B2 receptor. nih.govnih.gov

For proteomic and interactomic studies, which often rely on the enrichment of target proteins and their binding partners, the development of a biotinylated this compound analog, designated as B-10330, is of particular importance. nih.govnih.gov In B-10330, d-biotin is attached to the N-terminus of the this compound peptide. nih.govnih.gov Biotin's high-affinity interaction with streptavidin can be exploited in various experimental setups. For instance, biotinylated this compound can be used as a bait in pull-down assays to isolate kinin receptors and their interacting proteins from cell lysates. The captured protein complexes can then be identified and quantified using mass spectrometry, providing insights into the receptor's interactome.

The development of these this compound-based tools opens up several avenues for kinin receptor research. The fluorescent probe, B-10380, can be utilized in techniques such as fluorescence microscopy and flow cytometry to study receptor distribution and trafficking. The biotinylated probe, B-10330, is a valuable reagent for affinity chromatography and pull-down assays aimed at discovering novel protein-protein interactions involving kinin receptors. These approaches are fundamental to constructing a comprehensive map of the signaling pathways and regulatory networks associated with kinin receptor activation.

Table of this compound Derivatives and Their Applications

| Compound | Modification | Application |

|---|---|---|

| B-10380 | N-terminal 5(6)-carboxyfluorescein-epsilon-aminocaproyl | Live cell imaging, fluorescence microscopy |

| B-10330 | N-terminal d-biotinyl | Affinity chromatography, pull-down assays, proteomics |

Future Research Directions and Unaddressed Questions in B 9430 Studies

Exploration of Allosteric Modulation Mechanisms of Bradykinin (B550075) Receptors by B-9430